molecular formula C14H17NO3 B13462529 (3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate

(3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate

Cat. No.: B13462529
M. Wt: 247.29 g/mol
InChI Key: SURBGBXZQCEZPR-QWHCGFSZSA-N
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Description

(3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring, a hydroxyl group, and a vinyl group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, typically using reagents like osmium tetroxide or hydrogen peroxide.

    Vinyl Group Addition: The vinyl group is added through a vinylation reaction, often using vinyl halides and a palladium catalyst.

    Benzyl Protection: The final step involves the protection of the hydroxyl group with a benzyl group, using benzyl chloride and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides, and bases like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and vinyl groups play crucial roles in its binding affinity and reactivity. The exact pathways depend on the specific application, but generally involve inhibition or activation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate: A similar compound with a tert-butyl group instead of a benzyl group.

    (3R,4S)-3-hydroxy-4-vinylpyrrolidine-1-carboxylate: Lacks the benzyl protection group.

Uniqueness

(3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and vinyl groups

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl (3S,4S)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H17NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13+/m0/s1

InChI Key

SURBGBXZQCEZPR-QWHCGFSZSA-N

Isomeric SMILES

C=C[C@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C=CC1CN(CC1O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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